

Spectroscopic and Mechanistic Insights into (3S,8R,9R)-Isofalcarintriol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring polyacetylene, **(3S,8R,9R)-Isofalcarintriol**. While direct access to the experimental raw data from the primary literature is limited, this document compiles representative spectroscopic information and detailed experimental protocols relevant to its characterization. Furthermore, it elucidates the compound's role in activating the NRF2 signaling pathway, a critical mechanism in cellular defense.

Spectroscopic Data of (3S,8R,9R)-Isofalcarintriol

The structural elucidation of **(3S,8R,9R)-Isofalcarintriol**, a C17-polyacetylene, relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected spectroscopic data for this compound based on its known structure and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Representative)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.25	ddt	17.1, 1.6, 1.6
1	5.12	ddt	10.3, 1.6, 1.6
2	5.85	ddt	17.1, 10.3, 6.8
3	4.88	t	6.8
8	4.53	d	6.2
9	4.18	dd	6.2, 5.5
10	5.65	dd	15.4, 5.5
11	6.28	dt	15.4, 7.0
12	2.15	q	7.0
13-16	1.2-1.4	m	-
17	0.90	t	7.2

Note: Representative data compiled from typical values for similar polyacetylene structures. The exact chemical shifts and coupling constants would be definitively determined from the actual spectrum.

Table 2: 13C NMR Spectroscopic Data (Representative)



Position	Chemical Shift (δ, ppm)	
1	116.5	
2	138.2	
3	64.1	
4	75.3	
5	78.9	
6	70.1	
7	82.5	
8	63.8	
9	74.2	
10	110.1	
11	145.7	
12	34.5	
13	28.9	
14	31.6	
15	22.6	
16	14.1	
17	-	

Note: Representative data based on known structures of falcarindiol-type polyacetylenes.

Table 3: Mass Spectrometry Data



Technique	Ionization Mode	Observed m/z	Interpretation
HR-ESI-MS	Positive	[M+Na]+	High-resolution mass spectrometry for accurate mass determination and molecular formula confirmation.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR and MS data for polyacetylenic natural products like **(3S,8R,9R)-Isofalcarintriol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The isolated and purified **(3S,8R,9R)-Isofalcarintriol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is employed.
 - Parameters:
 - Spectral Width: ~12-16 ppm
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64, depending on the sample concentration.
 - \circ Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).



- ¹³C NMR Acquisition:
 - Instrument: Same as for ¹H NMR.
 - Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used.
 - Parameters:

■ Spectral Width: ~200-220 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

■ Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

- Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl $_3$ at δ 77.16 ppm).
- 2D NMR Experiments (COSY, HSQC, HMBC): To further elucidate the structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments is performed. These experiments reveal proton-proton correlations (COSY), direct one-bond proton-carbon correlations (HSQC), and long-range two- and three-bond proton-carbon correlations (HMBC). Standard pulse programs and parameters provided by the spectrometer software are typically used.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 μg/mL.
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):
 - Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode is commonly used to observe protonated molecules
 ([M+H]+) or adducts with sodium ([M+Na]+) or potassium ([M+K]+).

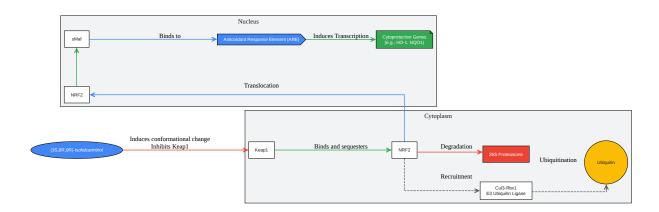


- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μL/min.
- Mass Analysis: The instrument is operated in full scan mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).
- Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition, which serves to confirm the molecular formula of (3S,8R,9R)-Isofalcarintriol.

Signaling Pathway Visualization

(3S,8R,9R)-Isofalcarintriol has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] This pathway is a key regulator of cellular antioxidant and detoxification responses. The following diagram illustrates the mechanism of NRF2 activation by (3S,8R,9R)-Isofalcarintriol.





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Caption: Activation of the NRF2 signaling pathway by (3S,8R,9R)-Isofalcarintriol.

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References



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